BCAT

概要

説明

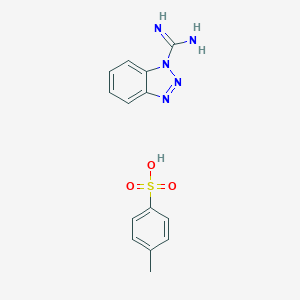

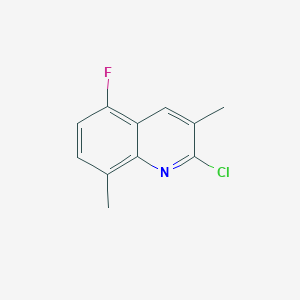

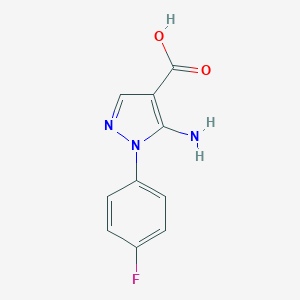

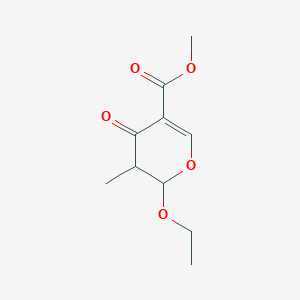

Benzotriazole-1-carboxamidinium tosylate is a useful research compound. Its molecular formula is C14H15N5O3S and its molecular weight is 333.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzotriazole-1-carboxamidinium tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzotriazole-1-carboxamidinium tosylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

細胞生物学研究

BCATは、細胞生物学の研究に使用できる研究ツールです . これは、細胞表面の特定の物質を認識し、細胞応答を誘発するタンパク質である受容体に結合するリガンドとして機能します . これにより、細胞プロセスを研究し、細胞がさまざまな刺激にどのように反応するかを理解する上で貴重なツールとなります。

薬理学研究

薬理学の分野では、this compoundは、さまざまな物質が人体に及ぼす影響を研究するために使用されます . 細胞の受容体に結合することにより、研究者は薬物がどのように体に作用するか、およびさまざまな状態を治療するためにどのように使用できるかを理解することができます .

アミンからグアニジンへの変換

this compoundは、アミンからグアニジンへの変換の代替方法として使用されてきました . これは、多くの医薬品やその他の化学物質の合成における重要なプロセスです .

受容体研究のためのリガンド

リガンドとして、this compoundは細胞上の特定の受容体に結合することができます . これは、受容体の機能を研究し、細胞がさまざまな物質にどのように反応するかを理解するための貴重なツールとなります .

生化学研究

生化学研究では、this compoundは、さまざまな物質が生物系に及ぼす影響を研究するために使用できます . <a data-citationid="9c758d39-0765-d4e2-1dfc-cb0f726dd68d-30-group" h="ID=SERP,5017.1" href="https://www.biosynth.com/p/NGA85310/163853-10-9-bcat-benzotri

作用機序

Target of Action

BCAT, also known as Benzotriazole-1-carboxamidinium tosylate, is a ligand that binds to receptors . These receptors are proteins on cells that recognize specific substances and trigger a cellular response

Mode of Action

This compound interacts with its target receptors by binding to them .

Biochemical Pathways

Given that this compound is a ligand that binds to receptors, it can be inferred that it likely influences signal transduction pathways .

Result of Action

Given that this compound is a ligand that binds to receptors, it likely triggers a cellular response upon binding . The specifics of this response would depend on the nature of the target receptor and the downstream signaling pathways.

Action Environment

It is known that this compound is a highly effective corrosion inhibitor that can be used in a variety of industries, including oil and gas, chemical processing, and water treatment . This suggests that this compound may be stable and effective under a range of environmental conditions.

生化学分析

Biochemical Properties

Benzotriazole-1-carboxamidinium tosylate acts as a ligand that binds to receptors, which are proteins on cells that recognize specific substances and trigger a cellular response

Cellular Effects

It is known to influence cell function by binding to receptors and triggering cellular responses .

Molecular Mechanism

The molecular mechanism of Benzotriazole-1-carboxamidinium tosylate involves its role as a ligand. It binds to receptors on cells, triggering a cellular response

特性

IUPAC Name |

benzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPBDRUPTRGILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)N=NN2C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163853-10-9 | |

| Record name | Benzotriazole-1-carboxamidinium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is notable about Benzotriazole-1-carboxamidinium tosylate's reactivity?

A1: Benzotriazole-1-carboxamidinium tosylate (1) is a reagent that enables the conversion of amines to guanidines. [, ] This reaction proceeds under mild conditions and shows effectiveness for both primary and secondary amines. []

Q2: Are there any advantages to using Benzotriazole-1-carboxamidinium tosylate for guanidine synthesis compared to other methods?

A2: While the abstracts provided do not delve into comparative studies, they highlight that Benzotriazole-1-carboxamidinium tosylate offers a "novel," "effective," and "convenient" method for guanidine synthesis. [] This suggests advantages over existing methodologies, but further research would be needed to specify these benefits.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)-](/img/structure/B60605.png)

![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)